molecular formula C16H22BrNO B12639314 9-Benzyl-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one;bromide

9-Benzyl-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one;bromide

Cat. No.: B12639314
M. Wt: 324.26 g/mol
InChI Key: GBXZEHSIPHEDSX-UHFFFAOYSA-M
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Description

9-Benzyl-9-methyl-9-azoniabicyclo[331]nonan-3-one;bromide is a quaternary ammonium compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one;bromide typically involves the quaternization of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one with methyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one;bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide yields the corresponding hydroxide salt, while oxidation may produce an N-oxide derivative .

Scientific Research Applications

9-Benzyl-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one;bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Benzyl-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one;bromide involves its interaction with specific molecular targets. As a quaternary ammonium compound, it can interact with negatively charged sites on biological molecules, leading to disruption of cellular processes. In the case of its antimicrobial activity, it disrupts the cell membrane integrity of microorganisms, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
  • 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one
  • 9-Azabicyclo[3.3.1]nonane N-oxyl

Uniqueness

9-Benzyl-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one;bromide is unique due to its quaternary ammonium structure, which imparts distinct physicochemical properties and biological activities. Compared to its analogs, it exhibits enhanced stability and solubility, making it more suitable for various applications .

Properties

Molecular Formula

C16H22BrNO

Molecular Weight

324.26 g/mol

IUPAC Name

9-benzyl-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one;bromide

InChI

InChI=1S/C16H22NO.BrH/c1-17(12-13-6-3-2-4-7-13)14-8-5-9-15(17)11-16(18)10-14;/h2-4,6-7,14-15H,5,8-12H2,1H3;1H/q+1;/p-1

InChI Key

GBXZEHSIPHEDSX-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(C2CCCC1CC(=O)C2)CC3=CC=CC=C3.[Br-]

Origin of Product

United States

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